Tert-butyl 4-oxo-3,10-diazabicyclo[4.3.1]decane-10-carboxylate
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Overview
Description
Tert-butyl 4-oxo-3,10-diazabicyclo[431]decane-10-carboxylate is a complex organic compound with the molecular formula C13H22N2O3 It is a member of the diazabicyclo family, which is known for its unique bicyclic structure containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-oxo-3,10-diazabicyclo[4.3.1]decane-10-carboxylate typically involves multiple steps. One common method starts with the preparation of the bicyclic core, followed by the introduction of the tert-butyl ester group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For example, the synthesis might involve the use of tert-butyl chloroformate and a base such as triethylamine to introduce the tert-butyl ester group .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-oxo-3,10-diazabicyclo[4.3.1]decane-10-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated derivative.
Scientific Research Applications
Tert-butyl 4-oxo-3,10-diazabicyclo[4.3.1]decane-10-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which tert-butyl 4-oxo-3,10-diazabicyclo[4.3.1]decane-10-carboxylate exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites on these targets, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-oxo-8-oxa-3,10-diazabicyclo[4.3.1]decane-10-carboxylate: This compound has a similar bicyclic structure but includes an oxygen atom in place of one of the nitrogen atoms.
Indole derivatives: These compounds share some structural similarities and are also used in various scientific applications.
Uniqueness
Tert-butyl 4-oxo-3,10-diazabicyclo[431]decane-10-carboxylate is unique due to its specific arrangement of atoms and functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
tert-butyl 4-oxo-3,10-diazabicyclo[4.3.1]decane-10-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3/c1-13(2,3)18-12(17)15-9-5-4-6-10(15)8-14-11(16)7-9/h9-10H,4-8H2,1-3H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQSTXQVFNZYWBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCCC1CNC(=O)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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